5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one is a compound belonging to the pyrrolidin-2-one family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides .
Analyse Chemischer Reaktionen
5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and biological properties.
Eigenschaften
Molekularformel |
C9H14FNO2 |
---|---|
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
5-ethoxy-1-(2-fluoroprop-2-enyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14FNO2/c1-3-13-9-5-4-8(12)11(9)6-7(2)10/h9H,2-6H2,1H3 |
InChI-Schlüssel |
ARPOJADDDXMDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1CC(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.